
Dibromoiron;1,2-dimethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromoiron;1,2-dimethoxyethane is an inorganic compound with the chemical formula [FeBr₂(OCH₃)₂]. It is a powdery solid, often yellow or brown in color, and is sensitive to moisture . This compound is used in various chemical reactions and has applications in organic synthesis and catalysis.
Preparation Methods
The preparation of Dibromoiron;1,2-dimethoxyethane can be carried out through the following steps :
Reduction of Iron(III) Bromide: Iron(III) bromide is heated in an inert atmosphere using diethyl ether as a solvent.
Formation of Iron(II) Bromide: When Iron(III) bromide is completely reduced to Iron(II) bromide, the Iron(II) bromide is filtered and precipitated.
Chemical Reactions Analysis
Dibromoiron;1,2-dimethoxyethane undergoes various types of chemical reactions, including :
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced further under specific conditions.
Substitution: It can participate in substitution reactions where the bromide ions are replaced by other ligands.
Common Reagents and Conditions: Typical reagents include diethyl ether and inert atmospheres for reduction reactions. Major products formed include α,β-unsaturated ketones and halogenated organic alkyne compounds.
Scientific Research Applications
Dibromoiron;1,2-dimethoxyethane has several scientific research applications :
Catalysis: It is used as a catalyst in chemical reactions such as carbon-hydrogen bond activation and ligand transfer reactions.
Organic Synthesis: It is employed in the synthesis of organic compounds, including α,β-unsaturated ketones and halogenated organic alkyne compounds.
Industrial Chemistry: It is used in thin film deposition and other industrial chemical processes.
Pharmaceuticals: It serves as a precursor material in the manufacture of pharmaceuticals.
LED Manufacturing: It is used in the production of LEDs.
Mechanism of Action
The mechanism by which Dibromoiron;1,2-dimethoxyethane exerts its effects involves its role as a catalyst and reagent in various chemical reactions . It can control the regioselectivity in hydrobromination reactions of alkenes, leading to the formation of specific products. The compound interacts with molecular targets and pathways involved in these reactions, facilitating the desired chemical transformations.
Comparison with Similar Compounds
Dibromoiron;1,2-dimethoxyethane can be compared with other similar compounds such as :
Iron(II) Bromide: An inorganic compound with the chemical formula FeBr₂, used as a precursor to other iron compounds.
Nickel(II) Bromide, Dimethoxyethane Adduct: A similar compound with nickel instead of iron, used as a catalyst in various chemical reactions.
Cobalt(II) Bromide: Another transition metal bromide with similar applications in catalysis and organic synthesis.
This compound is unique due to its specific chemical properties and applications in catalysis and organic synthesis, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
dibromoiron;1,2-dimethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Fe/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVHKRASADUPOO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Fe](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2FeO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2893450.png)
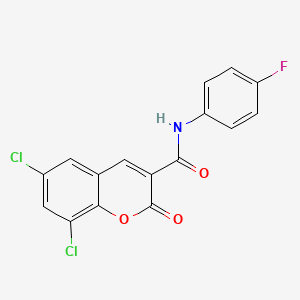
![3-{[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile](/img/structure/B2893453.png)
![4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2893455.png)
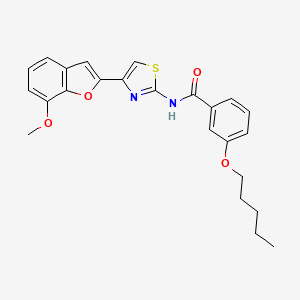
![3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2893459.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2893461.png)
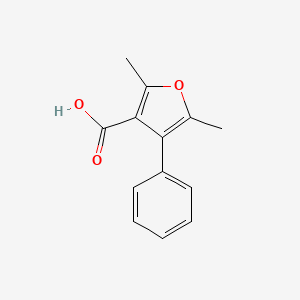
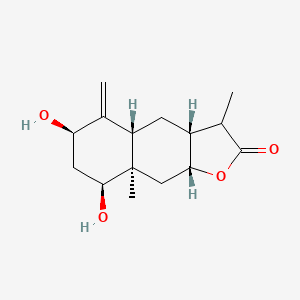

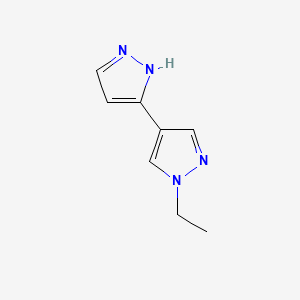
![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)
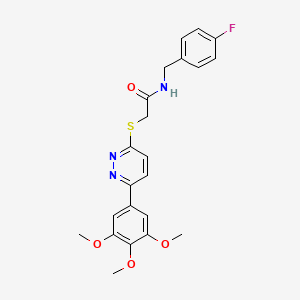
![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)
